molecular formula C18H25NO3S2 B2359177 ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 403843-93-6

ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2359177
CAS RN: 403843-93-6
M. Wt: 367.52
InChI Key: MCDYYZLHBHSSRL-UHFFFAOYSA-N
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Description

Thiophene derivatives are a class of organic compounds that contain a thiophene ring, a five-membered aromatic ring with one sulfur atom . They are widely used in the field of medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .


Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) .


Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can participate in condensation reactions, such as the Gewald reaction, to form aminothiophene derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be determined using various techniques. For example, their density, boiling point, and refractive index can be measured .

Scientific Research Applications

Medicinal Chemistry: Anticancer Agents

Thiophene derivatives have been extensively studied for their anticancer properties. The compound could potentially be synthesized into analogs that target kinase enzymes, which are crucial in the regulation of cell growth and proliferation. These analogs can induce apoptotic and autophagic cell death in cancer cells, making them promising candidates for cancer therapy .

Organic Electronics: Semiconductors

The thiophene ring is a fundamental component in the development of organic semiconductors. Its derivatives can be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s unique structure may contribute to improved charge transport properties in these devices .

Material Science: Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors. The sulfur-containing ring system can form protective layers on metal surfaces, preventing oxidation and degradation. The compound could be explored for its efficacy in protecting various metals and alloys .

Pharmaceutical Applications: Anti-inflammatory Drugs

Thiophene-based molecules exhibit significant anti-inflammatory properties. Derivatives of the compound could be developed into nonsteroidal anti-inflammatory drugs (NSAIDs), providing an alternative to existing medications with potentially fewer side effects .

Antimicrobial Activity

The structural framework of thiophene is known to possess antimicrobial properties. This compound could be modified to enhance its efficacy against a broad spectrum of bacteria and fungi, contributing to the development of new antibiotics .

Neuropharmacology: Anesthetics

Thiophene derivatives like articaine are used as local anesthetics. The compound could be investigated for its potential as a voltage-gated sodium channel blocker, which is essential for the development of new anesthetic agents .

Anti-atherosclerotic Properties

Atherosclerosis is a condition characterized by the hardening of arteries due to plaque buildup. Thiophene derivatives have been noted for their anti-atherosclerotic properties. Research into the compound could lead to new treatments that prevent or reverse the progression of this disease .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on their structure and the biological target. Some thiophene derivatives have been found to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities .

Safety and Hazards

The safety and hazards of thiophene derivatives can vary depending on their structure. It’s important to handle these compounds with care and use appropriate personal protective equipment .

Future Directions

Thiophene derivatives continue to be an area of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and synthesis of novel thiophene derivatives with improved pharmacodynamic and pharmacokinetic properties .

properties

IUPAC Name

ethyl 2-[(2-cyclohexylsulfanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S2/c1-2-22-18(21)16-13-9-6-10-14(13)24-17(16)19-15(20)11-23-12-7-4-3-5-8-12/h12H,2-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDYYZLHBHSSRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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